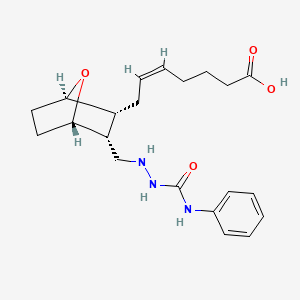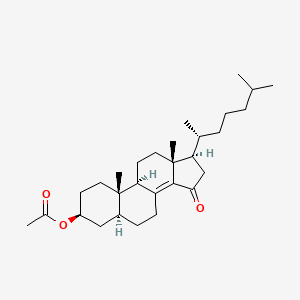
SQ-29548
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SQ-29548 is a selective thromboxane-prostanoid receptor antagonist. It is known for its high affinity as a radioligand and is primarily used in scientific research to study thromboxane A2 and prostaglandin H2 receptors. The compound has a molecular formula of C21H29N3O4 and a molecular weight of 387.47 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SQ-29548 involves multiple steps, starting with the preparation of the core bicyclic structure. The key steps include:
Formation of the bicyclic core: This is typically achieved through a Diels-Alder reaction.
Functionalization of the core: Introduction of functional groups such as carboxylic acids and amides.
Final assembly: Coupling reactions to attach the phenylcarbamoyl and hydrazinyl groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Key considerations include:
Reaction temperature and pressure: Controlled to ensure optimal reaction rates.
Purification steps: Use of chromatography and recrystallization to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
SQ-29548 undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents like thionyl chloride and nucleophiles such as amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new derivatives with altered functional groups.
Scientific Research Applications
SQ-29548 is widely used in scientific research due to its specificity and high affinity for thromboxane-prostanoid receptors. Its applications include:
Chemistry: Used as a tool to study receptor-ligand interactions.
Biology: Helps in understanding the role of thromboxane A2 in various biological processes.
Industry: Used in the development of new drugs targeting thromboxane-prostanoid receptors.
Mechanism of Action
SQ-29548 exerts its effects by selectively binding to thromboxane-prostanoid receptors, thereby blocking the action of thromboxane A2. This inhibition prevents platelet aggregation and vasoconstriction, which are critical in the pathogenesis of cardiovascular diseases. The molecular targets include the thromboxane A2 receptor and prostaglandin H2 receptor .
Comparison with Similar Compounds
Similar Compounds
GR 32191: Another thromboxane receptor antagonist with similar properties.
BM 13177: Known for its high affinity for thromboxane receptors.
I-PTA-OH: A potent thromboxane receptor antagonist used in research.
Uniqueness of SQ-29548
This compound stands out due to its high selectivity and affinity for thromboxane-prostanoid receptors. Its unique bicyclic structure and functional groups contribute to its specificity and effectiveness in blocking thromboxane A2 actions .
If you have any more questions or need further details, feel free to ask!
Properties
CAS No. |
98299-61-7 |
|---|---|
Molecular Formula |
C21H29N3O4 |
Molecular Weight |
387.5 g/mol |
IUPAC Name |
(Z)-7-[(1R,2R,3R,4S)-3-[[2-(phenylcarbamoyl)hydrazinyl]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid |
InChI |
InChI=1S/C21H29N3O4/c25-20(26)11-7-2-1-6-10-16-17(19-13-12-18(16)28-19)14-22-24-21(27)23-15-8-4-3-5-9-15/h1,3-6,8-9,16-19,22H,2,7,10-14H2,(H,25,26)(H2,23,24,27)/b6-1-/t16-,17+,18-,19+/m1/s1 |
InChI Key |
RJNDVCNWVBWHLY-OQMICVBCSA-N |
SMILES |
C1CC2C(C(C1O2)CC=CCCCC(=O)O)CNNC(=O)NC3=CC=CC=C3 |
Isomeric SMILES |
C1C[C@H]2[C@H]([C@H]([C@@H]1O2)C/C=C\CCCC(=O)O)CNNC(=O)NC3=CC=CC=C3 |
Canonical SMILES |
C1CC2C(C(C1O2)CC=CCCCC(=O)O)CNNC(=O)NC3=CC=CC=C3 |
Synonyms |
7-(3-((2-((phenylamino)carbonyl)hydrazino)methyl)-7-oxabicyclo(2.2.1)hept-2-yl)-5-heptenoic acid SQ 26538 SQ 28053 SQ 29548 SQ-26,538 SQ-26538 SQ-28053 SQ-29548 SQ26,538 SQ26538 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,10S,11S,12aS,14bR)-10,11-dihydroxy-12a-(hydroxymethyl)-2,2,6a,6b,9,9-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B1232071.png)








![1-(3,4-dihydroxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one](/img/structure/B1232086.png)

